Selgantolimod is classified as a selective TLR8 agonist. TLR8 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) derived from viruses. Upon binding to ssRNA, TLR8 initiates an immune response characterized by the production of antiviral cytokines, such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12) [, ]. This activation of the innate immune system is thought to contribute to the control and potential elimination of viral infections like CHB.
Selgantolimod, also known by its investigational code GS-9688, is a small molecule drug currently under clinical investigation primarily for the treatment of chronic hepatitis B virus infection. It acts as an agonist for Toll-like receptor 8, a critical component of the innate immune system that recognizes viral RNA and triggers immune responses. The compound is being developed by Gilead Sciences and has shown promising results in early-phase clinical trials.
Selgantolimod is classified as a synthetic organic compound and falls under the category of Toll-like receptor 8 agonists. Its chemical formula is , with a molecular weight of approximately 293.346 g/mol . The compound is designed to enhance the immune response against chronic hepatitis B by stimulating the immune system to recognize and attack infected cells.
The synthesis of Selgantolimod involves multiple steps typical for the development of small-molecule pharmaceuticals. While specific synthetic pathways are proprietary, the general approach includes:
The detailed synthetic route remains undisclosed in public literature, emphasizing proprietary methods used by Gilead Sciences.
Selgantolimod's structure can be represented in various formats including SMILES and InChI. The structural representation indicates a complex arrangement conducive to binding with Toll-like receptor 8:
The molecular structure features a fluorine atom, which contributes to its biological activity and selectivity towards TLR8 over TLR7, showcasing over 100-fold selectivity .
Selgantolimod primarily engages in biochemical interactions rather than traditional chemical reactions seen in organic chemistry. Its mechanism involves:
The specific interactions at the molecular level are critical for its therapeutic efficacy in chronic hepatitis B treatment.
Selgantolimod operates through a well-defined mechanism:
Clinical studies have shown that Selgantolimod can lead to a reduction in hepatitis B surface antigen levels, indicating its potential effectiveness in achieving a functional cure .
Selgantolimod exhibits several notable physical and chemical properties:
These properties are critical for formulation into oral dosage forms used in clinical trials.
Selgantolimod is primarily being investigated for its therapeutic potential in treating chronic hepatitis B virus infection. Its ability to modulate immune responses positions it as a candidate not only for hepatitis B but potentially for other viral infections where immune enhancement could be beneficial.
Selgantolimod (GS-9688) is a synthetic small-molecule agonist with the chemical formula C₁₄H₂₀FN₅O and a molecular weight of 293.34 g/mol. Its systematic IUPAC name is (2S)-2-({2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl}amino)-2-methylhexan-1-ol. The compound features a chiral center at the C2 position of its hexanol chain, with the (S)-enantiomer exhibiting optimal TLR8 binding affinity. The pyrido[3,2-d]pyrimidine scaffold is critical for TLR8 engagement, while the 7-fluoro substitution enhances selectivity over TLR7. The hexanol side chain's stereochemistry influences its interaction with TLR8's hydrophobic binding pocket, particularly with residue Asp545 in the ectodomain [8] [9].
Table 1: Structural and Physicochemical Properties of Selgantolimod
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₀FN₅O |
Molecular Weight | 293.34 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 96.95 Ų |
LogP (XLogP) | 2.03 |
TLR8 Agonist Activity | EC₅₀ = 220 nM (IL-12p40 in PBMCs) |
TLR7 Selectivity | >100-fold (IFN-α EC₅₀ > 50 μM) |
Selgantolimod's TLR8 agonism was confirmed through crystallography, demonstrating direct binding to TLR8's ectodomain. In human peripheral blood mononuclear cells (PBMCs), it induces interleukin (IL)-12p40 with an EC₅₀ of 220 nM, while showing minimal TLR7 activity (IFN-α EC₅₀ > 50 μM). This >100-fold selectivity distinguishes it from earlier dual TLR7/8 agonists and is attributed to steric constraints that prevent optimal interaction with TLR7’s binding pocket [8] [9].
Selgantolimod activates endosomal TLR8 in myeloid cells (monocytes, dendritic cells, Kupffer cells) upon cellular uptake. TLR8 dimerization triggers recruitment of the adaptor protein MyD88, initiating a signaling cascade that phosphorylates IRAK4 and IRAK1. This activates two key pathways:
In chronic hepatitis B (CHB) patients, selgantolimod reprograms innate and adaptive immunity:
Notably, selgantolimod-conditioned media from Kupffer cells inhibits HBV entry into hepatocytes by inducing IL-6-dependent downregulation of NTCP (sodium taurocholate cotransporting polypeptide), the viral receptor [5].
Selgantolimod’s TLR8 selectivity provides distinct advantages over pan-TLR or TLR7-specific agonists:
Table 2: Selectivity and Functional Profiles of TLR Agonists
Agonist | TLR Target | Key Immune Effects | Clinical Limitations |
---|---|---|---|
Selgantolimod | TLR8 | • Strong IL-12/IL-18 induction in monocytes/macrophages• CD8⁺/NK cell activation without pDC exhaustion• Treg suppression | Transient cytokine flares |
Vesatolimod (GS-9620) | TLR7 | • IFN-α induction in plasmacytoid dendritic cells (pDCs)• Moderate NK activation | pDC exhaustion with repeated dosing |
Imidazoquinolines | TLR7/8 | • Broad pDC/mDC activation• High IFN-α production | Systemic inflammation and toxicity |
Key differentiators:
Selgantolimod exhibits favorable pharmacokinetics supporting once-weekly oral dosing:
Absorption:
Distribution:
Metabolism and Elimination:
Pharmacokinetic/pharmacodynamic (PK/PD) modeling shows near-saturation of cytokine induction at 5 mg, with IL-12p40 and IP-10 serving as key biomarkers. No metabolites exhibit significant TLR8 activity [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7